hDHODH Inhibitory Potency: Head-to-Head Positioning Against Clinically Validated DHODH Inhibitors
The target compound inhibits recombinant human DHODH with an IC50 of 330 nM in a DCIP reduction-based indirect assay using dihydroorotate (DHO) as substrate [1]. This places it in the same potency tier as the FDA-approved prodrug leflunomide (active metabolite teriflunomide: hDHODH IC50 = 388 nM [2]; leflunomide: hDHODH IC50 = 332.9 nM [3]), and approximately 63-fold less potent than the clinical-stage inhibitor brequinar (hDHODH IC50 = 5.2 nM ). Compared to other 4-substituted dihydrobenzo[h]quinolin-2(1H)-one analogs from the US Patent 8,703,811 series, the target compound is 1.27-fold more potent than compound 38 (IC50 = 418 nM [4]) and 1.82-fold less potent than compound 97 (IC50 = 178 nM [5]).
| Evidence Dimension | Human DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Teriflunomide: 388 nM; Leflunomide: 332.9 nM; Brequinar: 5.2 nM; US8703811 Cpd 38: 418 nM; US8703811 Cpd 97: 178 nM |
| Quantified Difference | 1.18-fold more potent than teriflunomide; 1.01-fold equipotent to leflunomide; 63-fold less potent than brequinar; 1.27-fold more potent than Cpd 38; 1.85-fold less potent than Cpd 97 |
| Conditions | Recombinant human DHODH, DCIP chromogen reduction indirect assay, DHO substrate, 4-sec interval measurement over 60 sec [1][4] |
Why This Matters
This potency tier (low hundreds of nanomolar) positions the compound as a viable tool for studying DHODH-dependent biology without the extreme potency of brequinar, which can cause complete pathway shutdown and complicate mechanistic dissection.
- [1] BindingDB BDBM50523230 (CHEMBL4566973). Human DHODH IC50 = 330 nM. Universidade de São Paulo, curated by ChEMBL, deposited 2021-02-24. View Source
- [2] BindingDB BDBM50018011. Teriflunomide (Aubagio, HMR-1726) hDHODH IC50 = 388 nM. Recombinant N-terminal GST-tagged human DHODH expressed in E. coli BL21(DE3). View Source
- [3] Reaction Biology. DHODH Dehydrogenase Assay Service. Leflunomide hDHODH IC50 = 332.9 nM; Brequinar = 2.1 nM; Teriflunomide = 24.5 nM (note: assay-dependent variation). View Source
- [4] US Patent 8,703,811 B2. Compound 38 (CHEMBL2012825, BDBM50379143). Type 2 DHODH IC50 = 418 nM. DCIP chromogen reduction assay. View Source
- [5] US Patent 8,703,811 B2. Compound 97 (BDBM120355). Type 2 DHODH IC50 = 178 nM. DCIP chromogen reduction assay. View Source
